3-Bromo-2-methoxyaniline

Lipophilicity LogP Drug-likeness

3-Bromo-2-methoxyaniline (CAS 116557-46-1), also referred to as 2-amino-6-bromoanisole or 3-bromo-o-anisidine, is a halogenated aromatic amine with the molecular formula C₇H₈BrNO (molecular weight 202.05 g/mol). This compound features a bromine atom at the meta position relative to the amino group and a methoxy group at the ortho position, a substitution pattern that confers distinct reactivity for cross-coupling reactions, nucleophilic substitutions, and heterocycle construction.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 116557-46-1
Cat. No. B168565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxyaniline
CAS116557-46-1
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)N
InChIInChI=1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
InChIKeyZLODWCIXZJMLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxyaniline (CAS 116557-46-1): Essential Halogenated Aniline Building Block for Pharmaceutical Synthesis


3-Bromo-2-methoxyaniline (CAS 116557-46-1), also referred to as 2-amino-6-bromoanisole or 3-bromo-o-anisidine, is a halogenated aromatic amine with the molecular formula C₇H₈BrNO (molecular weight 202.05 g/mol) . This compound features a bromine atom at the meta position relative to the amino group and a methoxy group at the ortho position, a substitution pattern that confers distinct reactivity for cross-coupling reactions, nucleophilic substitutions, and heterocycle construction [1]. The compound is typically supplied as a clear liquid ranging from light yellow to brown in color, with a purity specification typically ≥98.0% (GC,T) and a predicted pKa of 3.46±0.10 . Its dual functional groups—an aryl bromide handle and a free primary amine—enable sequential chemoselective transformations that are foundational in medicinal chemistry and fine chemical manufacturing [1].

Why 3-Bromo-2-methoxyaniline (CAS 116557-46-1) Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Regioselective Synthesis


Substituting 3-bromo-2-methoxyaniline with unsubstituted 2-methoxyaniline (o-anisidine, CAS 90-04-0) or with regioisomeric bromoanisidines such as 4-bromo-2-methoxyaniline (CAS 59557-91-4) fundamentally alters reaction outcomes due to divergent electronic and steric effects . The presence of the electron-withdrawing bromine atom at the 3-position activates the aryl ring for specific cross-coupling reactions while simultaneously modulating the nucleophilicity of the adjacent amine; unsubstituted o-anisidine lacks this halogen handle entirely, precluding transition metal-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings that require an aryl halide [1]. Furthermore, regioisomers such as 4-bromo-2-methoxyaniline exhibit different regioselectivity in electrophilic aromatic substitution and ortho-metallation sequences, leading to structurally distinct downstream products [2]. In the context of established pharmaceutical synthetic routes, including the manufacture of Lacosamide (CAS 175481-36-4), the exact 3-bromo-2-methoxy substitution pattern is a non-negotiable structural requirement; analog substitution would require complete re-optimization of reaction conditions and would yield alternative intermediates that are not viable in the validated pathway [3].

3-Bromo-2-methoxyaniline: Quantified Differentiation Evidence vs. o-Anisidine and Regioisomeric Analogs


Comparative Lipophilicity and Predicted Membrane Permeability: 3-Bromo-2-methoxyaniline vs. Unsubstituted 2-Methoxyaniline

3-Bromo-2-methoxyaniline exhibits significantly higher lipophilicity than the unsubstituted parent compound 2-methoxyaniline (o-anisidine). The predicted LogP value for 3-bromo-2-methoxyaniline is 2.06 (ACD/Labs Percepta Platform, version 14.0) , compared with a LogP of 1.18 for 2-methoxyaniline [1]. This approximately 0.88 log unit increase corresponds to a roughly 7.6-fold higher theoretical octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential for derivative compounds incorporating this scaffold [1]. The calculated LogD at pH 7.4 is 2.24, confirming that the compound remains moderately lipophilic under physiological conditions .

Lipophilicity LogP Drug-likeness Physicochemical Properties

Bromine-Specific Synthetic Handle: Quantified Availability of Cross-Coupling Reactivity

3-Bromo-2-methoxyaniline contains a single bromine atom at the 3-position that serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with boronic acids and boronate esters [1]. In a representative synthetic protocol, 3-bromo-2-methoxyaniline (1.12 g, 5.54 mmol) was coupled with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.499 g, 7.21 mmol) using aqueous potassium phosphate (2.0 M, 5.54 mL) in dioxane, demonstrating clean conversion to the corresponding biaryl product [2]. In contrast, unsubstituted 2-methoxyaniline lacks this aryl halide functionality and cannot participate in such transition metal-catalyzed C-C bond formations without prior halogenation .

Cross-coupling Suzuki-Miyaura Aryl Halide C-C Bond Formation

Divergent Regioselectivity in ortho-Metalation: 3-Bromo vs. 4-Bromo Regioisomers

The ortho-metalation chemistry of bromoanisidine derivatives is highly sensitive to bromine substitution pattern. For the 3-bromo-2-methoxyaniline scaffold, protection of the amine as the N-Boc derivative followed by treatment with n-butyllithium in cold THF and subsequent bromination with perfluorooctyl bromide yields N-Boc-2-bromo-3-methoxyaniline, representing a formal 'halogen dance' that installs a second bromine at the 2-position while preserving the original 3-bromo substituent [1]. Acidic Boc deprotection in diglyme at 100 °C then provides 2-bromo-3-methoxyaniline hydrochloride [1]. This regioselective transformation pathway is distinct from that of 4-bromo-2-methoxyaniline, which directs metalation to different ring positions due to the altered electronic influence of the bromine substituent [2].

ortho-Metalation Regioselectivity Directed Metallation Halogen Dance

Qualitative Analytical Reference Data for Identity Verification: NMR and HPLC Purity Benchmarks

High-quality analytical reference data are available for 3-bromo-2-methoxyaniline to support identity verification and purity assessment in procurement and synthetic workflows. ¹H NMR (300 MHz, CDCl₃) characterization shows diagnostic signals at δ 7.58-7.61 (d, 1H), δ 7.30-7.33 (d, 1H), δ 7.02-7.07 (m, 1H), and δ 3.95 (s, 3H) for the methoxy protons [1]. In a documented synthetic transformation, material with HPLC purity of 99.12% was utilized, demonstrating the achievable quality benchmark for this compound [1]. Additionally, commercial specifications from major suppliers routinely cite purity of ≥98.0% by GC and nonaqueous titration, with NMR confirmation of structure included in certificates of analysis .

Quality Control NMR Spectroscopy HPLC Identity Verification

Physical Property Differences: Phase Behavior and Handling Characteristics vs. 2-Methoxyaniline

The introduction of a bromine atom at the 3-position produces measurable changes in physical properties that affect handling and formulation considerations. 3-Bromo-2-methoxyaniline has a reported melting point of 65 °C, density of 1.531 g/cm³, and boiling point of 268 °C at atmospheric pressure . In contrast, the unsubstituted parent compound 2-methoxyaniline (o-anisidine) is a liquid at room temperature with a melting point below 5 °C and a significantly lower boiling point of 225 °C [1]. The 43 °C increase in boiling point and the transition from liquid to solid ambient-phase state for 3-bromo-2-methoxyaniline reflect increased molecular weight and enhanced intermolecular interactions due to the polarizable bromine atom .

Physical Properties Melting Point Boiling Point Density Handling

Proven Pharmaceutical Route Integration: Defined Role in Lacosamide API Manufacture

3-Bromo-2-methoxyaniline serves as a defined intermediate in the multi-step synthesis of Lacosamide (CAS 175481-36-4), a third-generation antiepileptic drug approved for partial-onset seizures and diabetic neuropathic pain [1][2]. The compound's specific 3-bromo-2-methoxy substitution pattern is required for the downstream transformations that construct the O-methylserine-derived pharmacophore of Lacosamide [3]. Neither unsubstituted 2-methoxyaniline nor regioisomeric bromoanisidines such as 4-bromo-2-methoxyaniline are suitable substitutes in this validated manufacturing route, as the regiochemistry of bromine dictates the site of subsequent functionalization and the stereochemical outcome of the synthetic sequence [2][4].

Lacosamide API Synthesis Antiepileptic Pharmaceutical Intermediate

3-Bromo-2-methoxyaniline (CAS 116557-46-1): Validated Application Scenarios for Research and Industrial Procurement


Pharmaceutical Manufacturing: Lacosamide API Intermediate

3-Bromo-2-methoxyaniline is a critical intermediate in the commercial synthesis of Lacosamide, an antiepileptic drug with established market presence for treating partial-onset seizures and diabetic neuropathic pain. The compound participates in a multi-step sequence wherein the 3-bromo substituent undergoes palladium-catalyzed transformations and the primary amine is derivatized to install the O-methylserine moiety characteristic of Lacosamide . Procurement of this intermediate from qualified suppliers with ≥98.0% purity specifications and comprehensive analytical documentation (including NMR confirmation and HPLC purity certification) is essential for maintaining process consistency and meeting current Good Manufacturing Practice (cGMP) requirements in API manufacturing .

Medicinal Chemistry: Scaffold for Kinase Inhibitors and CNS-Targeted Small Molecules

The predicted LogP of 2.06 and LogD of 2.24 at pH 7.4 indicate that 3-bromo-2-methoxyaniline-derived compounds possess favorable lipophilicity for crossing biological membranes, including the blood-brain barrier . This property, combined with the modular reactivity conferred by the aryl bromide and primary amine functionalities, makes this scaffold suitable for constructing kinase inhibitor libraries, GPCR ligands, and CNS-targeted therapeutic candidates. Researchers can exploit the bromine handle for Suzuki-Miyaura diversification with boronic acid libraries to rapidly generate structure-activity relationship (SAR) data, while the amine provides an orthogonal attachment point for amide bond formation, sulfonylation, or reductive amination .

Fluorescent Probe Development: Ratiometric Zn²⁺ Sensor Precursor

3-Bromoanisidine derivatives serve as key intermediates in the synthesis of rhodafluor-based fluorescent sensors for divalent zinc. In a reported synthetic route, coupling of a triprotected tetraazamacrocycle (cyclen) to a 3-bromoanisidine derivative yields the fluorophore RF2, which binds Zn²⁺ with a dissociation constant of 13.5 μM and exhibits an approximately 50% increase in quantum yield upon metal coordination . This application demonstrates the utility of the 3-bromo-2-methoxyaniline core in constructing functional molecular probes for bioanalytical and imaging applications, where the bromine substituent enables the necessary conjugation chemistry.

Agrochemical Intermediate and Heterocyclic Building Block

3-Bromo-2-methoxyaniline functions as an electrophilic partner in cross-coupling reactions to construct heterocyclic frameworks prevalent in agrochemical active ingredients. The compound has been identified as an organic building block suitable for preparing both agrochemical and pharmaceutical components . Additionally, its utility in the synthesis of dyes and pigments is noted, as aromatic compounds bearing amine and alkoxy functionalities often serve as chromophore precursors or auxochromic components in colorant formulations . For procurement in these industrial contexts, material with purity ≥98.0% and consistent physical properties (density 1.531 g/cm³, refractive index 1.5430-1.5470) is recommended to ensure reproducible batch-to-batch performance in large-scale manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.